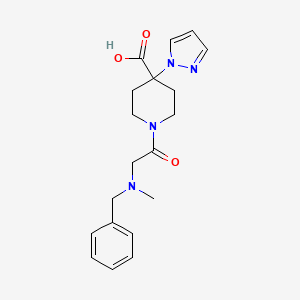![molecular formula C16H22N2O5S B5403993 4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5403993.png)
4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine, also known as PMSF, is a commonly used serine protease inhibitor in biochemical research. It is a small molecule that selectively inhibits the activity of serine proteases by covalently binding to their active site.
Mechanism of Action
4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine works by covalently binding to the active site of serine proteases, forming a stable complex that prevents substrate binding and catalytic activity. The binding of 4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine to serine proteases is irreversible, meaning that the enzyme is permanently inactivated. This mechanism of action makes 4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine a useful tool for studying the function and regulation of serine proteases in vitro.
Biochemical and Physiological Effects:
4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. In addition to its use as a serine protease inhibitor, 4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine has also been shown to have other biochemical and physiological effects. For example, 4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine has been reported to inhibit the activity of phospholipase A2, an enzyme involved in the production of inflammatory mediators. 4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine in lab experiments is its selectivity for serine proteases. This allows researchers to specifically inhibit the activity of these enzymes without affecting other enzymes or biological processes. Another advantage of 4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine is its stability in solution, which allows for long-term storage and use in experiments. However, there are also some limitations to the use of 4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine. For example, 4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine is an irreversible inhibitor, which means that once it has bound to a serine protease, the enzyme is permanently inactivated. This can make it difficult to study the effects of reversible inhibition on enzyme function. Additionally, 4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine. One area of interest is the development of new serine protease inhibitors with improved selectivity and potency. Another area of interest is the study of the physiological effects of 4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine in vivo, including its potential as an anti-inflammatory agent. Additionally, there is ongoing research on the use of 4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine in the purification and characterization of serine proteases, as well as its use in drug discovery and development. Overall, 4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine is a versatile and widely used tool in biochemical research, with many potential applications and future directions for study.
Synthesis Methods
4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylsulfonyl chloride with morpholine in the presence of a base, or the reaction of 4-methoxyphenylsulfonyl fluoride with morpholine in the presence of a base and a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Scientific Research Applications
4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine is widely used in biochemical research as a serine protease inhibitor. Serine proteases are a class of enzymes that play important roles in many biological processes, including blood clotting, digestion, and immune response. By inhibiting the activity of serine proteases, 4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine can be used to study the function and regulation of these enzymes in various biological systems.
properties
IUPAC Name |
(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-22-15-5-4-13(24(20,21)18-8-10-23-11-9-18)12-14(15)16(19)17-6-2-3-7-17/h4-5,12H,2-3,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWADWWPEOSQDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Methoxy-5-(morpholin-4-ylsulfonyl)phenyl](pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B5403927.png)
![3-(4-chlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5403949.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5403971.png)
![propyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5403975.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5403982.png)
![1-(2,2-dimethylpropyl)-4-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5403986.png)
![N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide](/img/structure/B5403990.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5403996.png)
![4-{[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5404001.png)
![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5404007.png)
![N-[(1-{(3S,5S)-5-[(ethylamino)carbonyl]-3-pyrrolidinyl}-1H-1,2,3-triazol-4-yl)methyl]-N,4-dimethyl-1-piperazinecarboxamide dihydrochloride](/img/structure/B5404009.png)
![methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B5404014.png)
![methyl 3-(4-chlorophenyl)-2-[(2-methoxybenzoyl)amino]acrylate](/img/structure/B5404019.png)